3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. This unique structure contributes to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 1-phenylethylamine and propylamine under acidic conditions. The reaction mixture is heated to promote cyclization, forming the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2, and the pathways involved are related to cell cycle regulation and apoptosis induction.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDKs with high potency makes it a promising candidate for anticancer drug development.
Properties
Molecular Formula |
C23H24N4 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4/c1-3-10-20-15-22(25-17(2)18-11-6-4-7-12-18)27-23(26-20)21(16-24-27)19-13-8-5-9-14-19/h4-9,11-17,25H,3,10H2,1-2H3 |
InChI Key |
HCHPLYGNFBEYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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